molecular formula C9H6F3IN2O2 B284357 N-(4-iodophenyl)-N'-(trifluoroacetyl)urea

N-(4-iodophenyl)-N'-(trifluoroacetyl)urea

Cat. No. B284357
M. Wt: 358.06 g/mol
InChI Key: SBRVDRBRKYBORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-N'-(trifluoroacetyl)urea, also known as ITU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. ITU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 363.08 g/mol. In

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-N'-(trifluoroacetyl)urea is not fully understood. However, it has been proposed that N-(4-iodophenyl)-N'-(trifluoroacetyl)urea exerts its antitumor activity by inhibiting the activity of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a role in regulating cellular redox balance. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS) levels, which can induce apoptosis in cancer cells. N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(4-iodophenyl)-N'-(trifluoroacetyl)urea can induce apoptosis in cancer cells by increasing ROS levels. N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of COX-2. In addition, N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has been shown to exhibit antiviral activity against HIV-1 and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-iodophenyl)-N'-(trifluoroacetyl)urea is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has been shown to exhibit potent antitumor and anti-inflammatory activities in vitro. However, there are also some limitations associated with N-(4-iodophenyl)-N'-(trifluoroacetyl)urea. One of the main limitations is its solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-(4-iodophenyl)-N'-(trifluoroacetyl)urea and its potential side effects.

Future Directions

There are several future directions for research on N-(4-iodophenyl)-N'-(trifluoroacetyl)urea. One area of interest is the development of more effective methods for the synthesis of N-(4-iodophenyl)-N'-(trifluoroacetyl)urea. Another area of interest is the investigation of the potential side effects of N-(4-iodophenyl)-N'-(trifluoroacetyl)urea and the development of strategies to mitigate these effects. In addition, more research is needed to fully understand the mechanism of action of N-(4-iodophenyl)-N'-(trifluoroacetyl)urea and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, N-(4-iodophenyl)-N'-(trifluoroacetyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The synthesis of N-(4-iodophenyl)-N'-(trifluoroacetyl)urea involves the reaction between 4-iodoaniline and trifluoroacetyl isocyanate in the presence of a base. N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has been shown to inhibit the activity of TrxR and COX-2, leading to an increase in ROS levels and a decrease in pro-inflammatory cytokine production. N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has several advantages and limitations for lab experiments, and there are several future directions for research on N-(4-iodophenyl)-N'-(trifluoroacetyl)urea.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-N'-(trifluoroacetyl)urea involves the reaction between 4-iodoaniline and trifluoroacetyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified through recrystallization to obtain the final product.

Scientific Research Applications

N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-iodophenyl)-N'-(trifluoroacetyl)urea has been shown to exhibit antiviral activity against HIV-1 and herpes simplex virus.

properties

Molecular Formula

C9H6F3IN2O2

Molecular Weight

358.06 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(4-iodophenyl)carbamoyl]acetamide

InChI

InChI=1S/C9H6F3IN2O2/c10-9(11,12)7(16)15-8(17)14-6-3-1-5(13)2-4-6/h1-4H,(H2,14,15,16,17)

InChI Key

SBRVDRBRKYBORK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC(=O)C(F)(F)F)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)C(F)(F)F)I

Origin of Product

United States

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